molecular formula C10H9F2NO3 B6605009 methyl2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate CAS No. 2770545-74-7

methyl2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Cat. No.: B6605009
CAS No.: 2770545-74-7
M. Wt: 229.18 g/mol
InChI Key: LLOYKDWCDKGNJC-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is a fluorinated benzoxazine derivative characterized by a difluoro substitution at the 2-position and a methyl ester group at the 8-position of the benzoxazine scaffold. Its molecular formula is C₁₀H₉F₂NO₃, with a SMILES representation of COC(=O)C1=CC=CC2=C1NCC(O2)(F)F and an InChIKey of JSHKEGBIEMCGIG-UHFFFAOYSA-N . The compound’s fluorine atoms confer unique electronic and steric properties, while the ester group modulates solubility and reactivity.

Properties

IUPAC Name

methyl 2,2-difluoro-3,4-dihydro-1,4-benzoxazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3/c1-15-9(14)6-3-2-4-7-8(6)16-10(11,12)5-13-7/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOYKDWCDKGNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NCC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Amino Group Protection

The synthesis begins with 3,4-difluoroaniline, a commercially available precursor. To prevent unwanted side reactions during subsequent steps, the amino group is protected using di-tert-butyl dicarbonate (Boc₂O). For instance, 3,4-difluoroaniline reacts with Boc₂O in tetrahydrofuran (THF) at 60°C for 15 hours, yielding 3,4-difluoro-N-(tert-butoxycarbonyl)aniline with a 97% yield after recrystallization. This protection step ensures stability during orthometalation and boronylation reactions.

Regioselective Orthometalation and Boronylation

The protected aniline undergoes regioselective orthometalation using n-butyllithium (n-BuLi) at -78°C in anhydrous THF. This generates a lithium intermediate, which reacts with trimethyl borate to form a boronic acid derivative. After quenching with acetic acid and hydrogen peroxide, the product is isolated as 6-tert-butoxycarbamoyl-2,3-difluorophenol in 89% yield via flash chromatography.

Deprotection and Cyclization to Benzoxazine

The Boc group is removed under acidic conditions, regenerating the free amine. Subsequent methylenmalonation introduces a methylene group, enabling cyclization to form the benzoxazine core. For example, heating the intermediate with paraformaldehyde in a polar solvent (e.g., dioxane) at 120°C for 20 minutes produces the benzoxazine scaffold. Finally, esterification with methyl chloroformate introduces the carboxylate moiety at position 8, yielding the target compound.

Solventless Synthesis Using Melt Polycondensation

Reaction Components and Conditions

A solvent-free approach eliminates toxic solvents and simplifies purification. In this method, equimolar amounts of a fluorinated phenol derivative (e.g., 2,3-difluoro-6-hydroxybenzoic acid), a primary amine (e.g., methylamine), and paraformaldehyde are heated to 100–140°C. The mixture becomes a homogeneous melt, facilitating the formation of the benzoxazine ring via Mannich-type condensation.

Optimization of Temperature and Mixing

The reaction temperature critically influences yield and purity. At 135°C, the melt transforms into a transparent liquid, with benzoxazine content exceeding 75% after 15–30 minutes. Continuous mixing in screw extruders or Banbury mixers enhances reaction efficiency by ensuring uniform heat distribution and reducing side products.

Racemization and Stereochemical Control

Chiral Resolution of Intermediates

For enantiomerically pure forms, (±)-3-methyl-3,4-dihydro-2H-benzoxazine derivatives are resolved using hypochlorite-mediated racemization. For instance, treating (R)-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzoxazine with t-butyl hypochlorite in ethyl acetate at -50°C yields the oxidized intermediate, which is purified via silica gel chromatography.

Introduction of the Carboxylate Group

The methyl carboxylate group is introduced at position 8 through nucleophilic acyl substitution. Reacting the benzoxazine intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) affords the esterified product, which is recrystallized from ethyl acetate or hexane for high purity.

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction TimeKey AdvantagesLimitations
Multi-Step Synthesis60–8915–20 hoursHigh regioselectivity, ScalableRequires toxic solvents
Solventless Melt70–8515–30 minutesEco-friendly, RapidLimited to thermally stable reagents
Racemization Route60–704–6 hoursEnantiomeric purity controlComplex purification steps

Critical Parameters Affecting Yield and Purity

Temperature and Reaction Medium

Elevated temperatures (>120°C) in solventless methods accelerate ring closure but risk decomposition of fluorinated aromatic rings. Polar aprotic solvents like THF or dioxane stabilize intermediates in multi-step syntheses but necessitate post-reaction removal.

Catalysts and Additives

Lewis acids (e.g., boron trifluoride etherate) catalyze Mannich condensations, reducing reaction times by 30–40%. However, residual catalysts may complicate purification, requiring aqueous washes or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and alcohols.

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Acyl Chlorides: For acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazines, while acylation can produce amides and esters.

Scientific Research Applications

Antiviral Activity

Recent studies have investigated the antiviral properties of derivatives of methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine. One notable study synthesized pyrimidine conjugates containing fragments of this compound and evaluated their activity against herpes simplex virus (HSV) and influenza A virus (H1N1). The findings indicated that while these compounds showed some antiviral activity against HSV, they were less effective against influenza A compared to purine-based counterparts .

Anticancer Research

The compound's structural characteristics make it a candidate for anticancer drug development. Its ability to interact with biological targets suggests potential in inhibiting cancer cell proliferation. Ongoing research is focused on elucidating its mechanism of action and optimizing its efficacy through structural modifications .

Polymer Chemistry

Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine derivatives are being explored for their utility in polymer synthesis. The incorporation of difluorobenzoxazine units into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries .

Case Study 1: Antiviral Evaluation

In a study published in June 2022, researchers synthesized several pyrimidine conjugates based on methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine. The antiviral evaluation revealed that while these compounds exhibited activity against HSV-1, they did not demonstrate significant efficacy against influenza A virus. This study underscores the importance of structural modifications in enhancing antiviral activity .

Case Study 2: Polymer Development

A recent investigation into the use of benzoxazine derivatives in polymer applications highlighted their role in creating thermosetting resins with improved properties. The study demonstrated that incorporating methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine into resin formulations resulted in materials with superior thermal resistance and mechanical strength compared to traditional polymers .

Mechanism of Action

The mechanism of action of methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s difluoro substitution and benzoxazine ring structure allow it to interact with enzymes and receptors, potentially inhibiting viral replication and bacterial growth . The exact molecular targets and pathways may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs include ethyl ester derivatives, halogenated variants, and acetylated forms (Table 1).

Table 1: Comparison of Structural Features

Compound Name Substituents (Positions) Molecular Formula Molecular Weight ([M+H]+)
Methyl 2,2-difluoro-8-carboxylate (Target) 2,2-F₂; 8-COOCH₃ C₁₀H₉F₂NO₃ ~234 (calculated)
Ethyl 4-acetyl-8-formyl-2-carboxylate (12a) 4-COCH₃; 8-CHO; 2-COOCH₂CH₃ C₁₄H₁₅NO₅ 278
Ethyl 4-acetyl-6-chloro-2-carboxylate (8b) 4-COCH₃; 6-Cl; 2-COOCH₂CH₃ C₁₃H₁₄ClNO₄ 284/286 (Cl isotopes)
Ethyl 4-benzyl-6-methyl-2-carboxylate (7d) 4-CH₂Ph; 6-CH₃; 2-COOCH₂CH₃ C₁₉H₂₁NO₃ 312 (calculated)
  • Fluorine vs.
  • Ester Group : The methyl ester (target) offers lower molecular weight and slightly higher hydrophilicity than ethyl esters (e.g., 12a, 8b), which may influence pharmacokinetic properties .

Spectroscopic and Analytical Data

NMR Spectroscopy :

  • The target compound’s ester carbonyl (COOCH₃) is expected near 168–170 ppm in ¹³C NMR, consistent with analogs like 12a (167.6–168.3 ppm for CO/NCO) . Fluorine atoms induce deshielding and splitting in adjacent protons, a feature absent in non-fluorinated derivatives.
  • In 8b, the chlorine atom at position 6 shifts aromatic protons downfield (e.g., 125.2–145.0 ppm for C-Cl) , whereas fluorine in the target compound would cause distinct coupling patterns.

Mass Spectrometry :

  • The target’s molecular ion ([M+H]+) is estimated at 234 , lower than 12a (278) and 8b (284) due to smaller ester and substituent groups .

Elemental Analysis :

  • For the target compound (C₁₀H₉F₂NO₃): Calculated: C 51.06%, H 3.83%, N 5.94%. This contrasts with 8b (C 55.04%, H 4.97%, N 4.94%), reflecting the impact of fluorine and ester size on composition .

Biological Activity

Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is a synthetic compound belonging to the benzoxazine family. It has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate. Its molecular formula is C10H7F2NO4C_{10}H_{7}F_{2}NO_{4}, and it features a benzene ring fused to an oxazine ring with two fluorine substituents and a carboxylate group. The presence of fluorine atoms enhances its binding affinity to biological targets due to their electronegative nature.

The biological activity of methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's carbonyl group and fluorine atoms play crucial roles in its binding properties. Research indicates that it may act as an antagonist at serotonin receptors (5HT3), which are implicated in various physiological processes including nausea and anxiety .

Antagonistic Properties

A study examining derivatives of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide revealed that modifications at the 1-position significantly influenced their affinity for the 5HT3 receptor. The introduction of substituents at the 2-position enhanced antagonistic activity, suggesting that similar modifications in methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate could yield potent receptor antagonists .

Antiviral Activity

Another area of research has focused on the antiviral properties of related benzoxazine compounds. For instance, pyrimidine conjugates derived from benzoxazines displayed varying degrees of activity against herpes simplex virus (HSV) but showed limited efficacy against influenza A viruses . This suggests potential avenues for exploring the antiviral capabilities of methyl 2,2-difluoro derivatives.

Study on Serotonin Receptor Antagonism

In a comparative study involving various benzoxazine derivatives, one compound demonstrated a Ki value of 0.019 nM0.019\text{ nM} for 5HT3 receptors, indicating high potency. This study highlighted how structural modifications can lead to significant changes in biological activity .

Synthesis and Evaluation

The synthesis of methyl 2,2-difluoro derivatives typically involves nucleophilic substitution reactions under controlled conditions. The resulting compounds are then evaluated for their biological activities through various assays including receptor binding studies and cellular assays .

Data Table: Biological Activity Summary

Activity Type Compound Target Activity Reference
Serotonin AntagonismMethyl 2,2-difluoro derivative5HT3 ReceptorKi = 0.019 nM
AntiviralPyrimidine conjugates with benzoxazine fragmentHSVModerate activity
Synthesis MethodMethyl 2,2-difluoro derivativesN/AVarious synthetic routes

Q & A

Q. What are the optimal synthetic routes for methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate, and how can reaction conditions be tailored to improve yield?

The synthesis of benzoxazine derivatives typically involves cyclization of substituted aniline precursors with difluorinated ketones or aldehydes. For example, regioselective formylation and acetylation steps (as seen in analogous compounds) require careful control of solvents (e.g., dimethylformamide for polar intermediates or toluene for non-polar systems) and catalysts like POCl₃ or acetic anhydride . Key steps include:

  • Cyclization : Reaction of 2-fluoroaniline derivatives with difluoroacetic acid under reflux (80–100°C) in toluene.
  • Esterification : Use of methanol and thionyl chloride to convert carboxylic acid intermediates to methyl esters .
    Yield optimization relies on maintaining anhydrous conditions and using catalysts such as pyridine to neutralize HCl byproducts. Typical yields range from 65% to 78% for similar benzoxazine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.17–1.25 (t, CH₃ ester), δ 3.8–4.3 (m, OCH₂ and NCH₂), and δ 6.6–7.2 (m, aromatic protons) confirm the benzoxazine core and ester group .
    • ¹³C NMR : Signals at δ 167–168 ppm (ester carbonyl) and δ 42–45 ppm (NCH₂) are diagnostic .
  • IR Spectroscopy : Absorbances at 1740–1750 cm⁻¹ (C=O ester) and 1660–1670 cm⁻¹ (C-F stretching) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular formula C₁₀H₈F₂NO₃ (calculated m/z: 244.05) .

Advanced Research Questions

Q. How does the difluoro substitution at the 2-position influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

The electron-withdrawing effect of the difluoro group activates the benzoxazine ring for NAS at the 6- and 8-positions. Computational studies (e.g., DFT) suggest that the 8-carboxylate ester stabilizes the transition state by resonance, directing electrophiles to the 6-position. Experimental data for analogous compounds show that reactions with amines or thiols at 60–80°C in DMF yield 6-substituted derivatives with >70% regioselectivity .

Q. What strategies can mitigate competing side reactions during the synthesis of methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate?

  • Byproduct Control :
    • Oxazolone Formation : Minimized by using anhydrous solvents and avoiding excess acid.
    • Ring-Opening Reactions : Suppressed by maintaining pH > 7 during cyclization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1) or recrystallization from ethanol/water mixtures improves purity to >95% .

Q. How can computational modeling predict the compound’s bioavailability and target binding in medicinal chemistry applications?

Molecular docking (e.g., AutoDock Vina) and pharmacokinetic simulations (SwissADME) reveal:

  • LogP : Calculated ~2.1, indicating moderate lipid solubility suitable for CNS penetration.
  • Hydrogen Bonding : The carboxylate ester and fluorine atoms interact with kinase active sites (e.g., EGFR-TK), as seen in fluorinated benzoxazine analogs .
    Experimental validation via enzyme inhibition assays (IC₅₀ values) is recommended to confirm computational predictions .

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